

What are the chemical properties of 2-Octanethiol?

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An In-depth Technical Guide to the Chemical Properties of 2-Octanethiol

Introduction

2-Octanethiol, also known as sec-octyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₈S.[1][2] It is a secondary thiol where the sulfhydryl group is attached to the second carbon atom of an eight-carbon chain. This colorless liquid is characterized by a strong, unpleasant odor, a common trait of thiols.[3] **2-Octanethiol** serves as an intermediate in various chemical syntheses.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and its reactivity profile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of **2-Octanethiol** are summarized in the tables below. These properties are crucial for its handling, application in synthetic procedures, and for analytical characterization.

General and Physical Properties



Property	Value	Source
Molecular Formula	C ₈ H ₁₈ S	[1][2][4]
Molecular Weight	146.29 g/mol	[1][3][4]
Appearance	Colorless liquid	[2][3]
Odor	Strong, unpleasant, thiol-like	[3]
Density	0.8327 g/mL	[2][5]
Boiling Point	186 - 195.97 °C	[2][5][6]
Melting Point	-79 °C	[2][5][6]
Flash Point	55.7 °C	[5]
Refractive Index	1.448 - 1.449	[5][6]
Vapor Pressure	0.8 ± 0.3 mmHg at 25°C (Predicted)	[5]
Water Solubility	Insoluble	[3]

Thermodynamic Properties

Property	Description	Source
ΔναρΗ°	Enthalpy of vaporization at standard conditions	[7]
Tboil	Normal Boiling Point Temperature	[7]
Tfus	Normal melting (fusion) point	[7]
Pc	Critical Pressure	[7]
Тс	Critical Temperature	[7]
Vc	Critical Volume	[7]

Reactivity and Chemical Behavior



Thiols, like **2-Octanethiol**, exhibit distinct reactivity, primarily centered around the sulfhydryl (-SH) group.

- Acidity: The S-H bond in thiols is more acidic than the O-H bond in alcohols.[8] The pKa of 2-Octanethiol is predicted to be around 10.97.[1] This allows for the formation of thiolate anions (RS-) upon treatment with a base. These thiolates are potent nucleophiles.
- Nucleophilicity: Thiolates are excellent nucleophiles and can participate in S_n2 reactions with alkyl halides to form thioethers (sulfides).[8]
- Oxidation: Thiols can be oxidized to form disulfides (RS-SR). This reaction is a common and important transformation for thiols and can be achieved with a variety of oxidizing agents, including iodine (I₂) and air.[8] The disulfide linkage is crucial in protein chemistry, particularly with the amino acid cysteine.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Octanethiol** are provided below.

Synthesis of 2-Octanethiol via Nucleophilic Substitution

A common and effective method for the synthesis of thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. The use of thiourea is preferred to prevent the formation of a dialkyl sulfide byproduct.[9] The following protocol is adapted from a general method for thiol synthesis.[9]

Step 1: Formation of the S-(octan-2-yl)isothiouronium Halide Intermediate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2bromooctane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.
- Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours.
- Isolation of Intermediate: Upon cooling, the S-(octan-2-yl)isothiouronium bromide salt will
 crystallize out of the solution. Collect the salt by filtration. This intermediate can be used in
 the next step without further purification.[9]

Step 2: Hydrolysis to **2-Octanethiol**

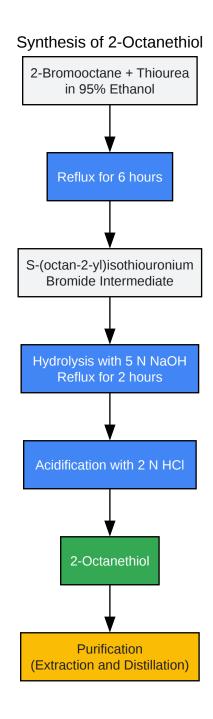
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- Reaction Setup: In a two-necked flask equipped with a reflux condenser and a nitrogen inlet, add the S-(octan-2-yl)isothiouronium bromide salt and a 5 N aqueous solution of sodium hydroxide.
- Hydrolysis: Reflux the mixture for 2 hours under a slow stream of nitrogen.[9]
- Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with 2 N
 hydrochloric acid to protonate the thiolate, forming the thiol.
- Extraction: The **2-Octanethiol** will form a separate organic layer. Separate the layers using a separatory funnel.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude **2-Octanethiol** by fractional distillation.[9]





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A flowchart for the synthesis of 2-Octanethiol.

Determination of Boiling Point

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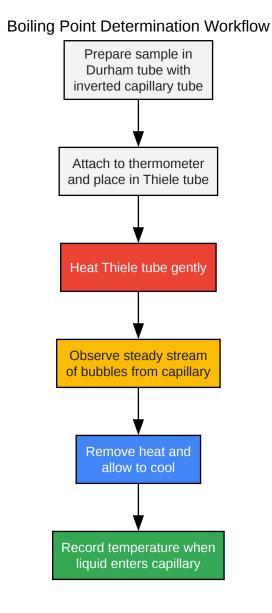




The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[10] The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[11]

- Sample Preparation: Fill a small test tube (Durham tube) to about half-full with 2-Octanethiol.
- Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end down.[10]
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
- Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[11] Heat the side arm of the Thiele tube gently with a Bunsen burner.[10]
 [11]
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
- Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. [10][11]





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Workflow for boiling point determination.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to assess the purity of a **2-Octanethiol** sample.

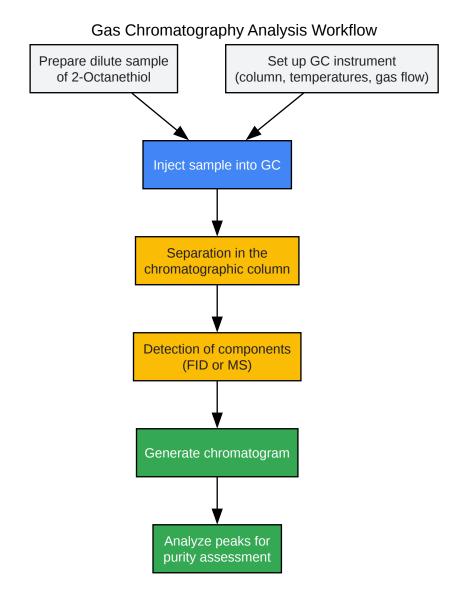
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- Sample Preparation: Prepare a dilute solution of the **2-Octanethiol** sample in a volatile solvent (e.g., dichloromethane or hexane).
- Instrument Setup:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[12]
 - Carrier Gas: Helium at a constant flow rate.[12]
 - Oven Temperature Program: An initial temperature hold, followed by a ramp to a final temperature, and a final hold. A typical program might be: initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C, and hold for 5 min.
 - Injector and Detector: Set the injector and detector (e.g., Flame Ionization Detector FID or Mass Spectrometer MS) temperatures higher than the final oven temperature to ensure all components remain in the gas phase.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the gas chromatograph.
- Data Analysis: The output, a chromatogram, will show peaks corresponding to the different components of the sample. The retention time (x-axis) is characteristic of a specific compound under the given conditions, and the peak area (y-axis) is proportional to its concentration.[13] A pure sample should ideally show a single major peak.[14]





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A workflow diagram for GC analysis.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of **2-Octanethiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. Key expected signals include a multiplet for the proton on the carbon bearing the sulfur atom (C2-H), signals for the six methylene groups in the alkyl chain, and signals for the two methyl groups (at C1 and C8).
- 13C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For **2- Octanethiol**, the key absorption bands to look for are:

- S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
- C-H stretch: Strong absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds in the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2-Octanethiol** will show a molecular ion peak (M^+) at m/z = 146. Characteristic fragmentation patterns for thiols include cleavage of the C-S bond and fragmentation of the alkyl chain.

Safety and Handling

2-Octanethiol is a flammable liquid and vapor.[15] It is harmful if swallowed and causes skin and serious eye irritation.[15] It may also cause an allergic skin reaction.[16] The compound is very toxic to aquatic life with long-lasting effects.[17]

- Handling: Handle in a well-ventilated area, away from sources of ignition.[18][19] Wear
 appropriate personal protective equipment (PPE), including protective gloves, safety
 glasses, and lab coats.[18][19]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances such as strong oxidizers.[3][19]



• Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]

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